1,1'-Methylenebis(2-ethynylbenzene)
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Overview
Description
1,1’-Methylenebis(2-ethynylbenzene) is an organic compound with the molecular formula C17H12 It consists of two ethynylbenzene units linked by a methylene bridge
Preparation Methods
The synthesis of 1,1’-Methylenebis(2-ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethynylbenzene.
Formation of the Methylene Bridge: The methylene bridge is introduced through a reaction involving formaldehyde or a similar methylene donor under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-Methylenebis(2-ethynylbenzene) undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl groups can yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Methylenebis(2-ethynylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-Methylenebis(2-ethynylbenzene) exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the methylene bridge provides structural flexibility. These interactions can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1,1’-Methylenebis(2-ethynylbenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-ethynylbenzene): Similar structure but with ethynyl groups at the para positions.
1,1’-Methylenebis(2-methylbenzene): Lacks the ethynyl groups, resulting in different reactivity and applications.
The uniqueness of 1,1’-Methylenebis(2-ethynylbenzene) lies in its combination of ethynyl groups and a methylene bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
189620-04-0 |
---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-ethynyl-2-[(2-ethynylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H12/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h1-2,5-12H,13H2 |
InChI Key |
OHKRCDYXFBIKFX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1CC2=CC=CC=C2C#C |
Origin of Product |
United States |
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